molecular formula C21H16F3N5O2 B6480414 2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 863446-68-8

2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B6480414
Número CAS: 863446-68-8
Peso molecular: 427.4 g/mol
Clave InChI: XRCOHMZIRKOZAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a 4-methylphenyl substituent at position 1 and an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methylphenyl group contributes to lipophilicity, while the trifluoromethylphenyl moiety enhances metabolic stability and bioavailability due to the electron-withdrawing effects of the CF₃ group.

Propiedades

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-13-6-8-14(9-7-13)29-19-15(10-26-29)20(31)28(12-25-19)11-18(30)27-17-5-3-2-4-16(17)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCOHMZIRKOZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Differences Molecular Formula Melting Point (°C) Mass (M+1) Key Features
Target Compound 4-methylphenyl, 2-(trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ N/A N/A High lipophilicity (CF₃), moderate steric bulk (methylphenyl)
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-fluorophenyl instead of 4-methylphenyl C₂₁H₁₅F₄N₅O₂ N/A N/A Enhanced electronic effects (F substituent); potential improved solubility
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Benzyl group instead of 2-(trifluoromethyl)phenyl C₂₁H₁₈FN₅O₂ N/A N/A Reduced metabolic stability (benzyl vs. CF₃); increased π-π interactions
Example 83 (Chromen-4-one derivative) Chromen-4-one core, dimethylamino substituent C₃₂H₂₈F₂N₆O₃ 302–304 571.198 Complex pharmacokinetics; high thermal stability (MP >300°C)
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimidoindole core, thioether linkage C₂₁H₁₆F₃N₅O₂S N/A N/A Thioether enhances enzyme binding; trifluoromethoxy improves bioavailability

Key Observations:

Substituent Effects: Fluorine vs. Trifluoromethyl vs. Benzyl: The trifluoromethyl group in the target compound likely confers higher metabolic stability than the benzyl group in , which is prone to oxidative metabolism.

Core Modifications :

  • The chromen-4-one derivative demonstrates that heterocyclic expansions (e.g., fused rings) can increase thermal stability but may complicate synthesis.
  • The pyrimidoindole core in introduces a sulfur atom, which could enhance binding to cysteine-rich enzyme active sites.

Pharmacokinetic Predictions: The target compound’s trifluoromethyl group and methylphenyl substituent balance lipophilicity and steric effects, suggesting moderate oral bioavailability.

Research Findings and Limitations

  • Activity Data: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound. However, pyrazolo[3,4-d]pyrimidinones are frequently associated with kinase inhibition (e.g., JAK2, EGFR) .
  • Synthetic Feasibility : The synthesis route for and involves Suzuki couplings or acetamide linkages, suggesting the target compound could be synthesized similarly.
  • Toxicity : Fluorinated analogs often show reduced toxicity due to enhanced stability, but methyl groups may increase off-target interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.